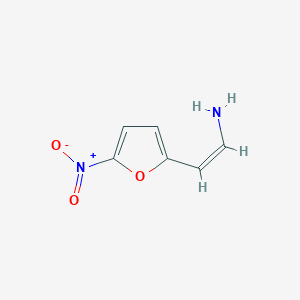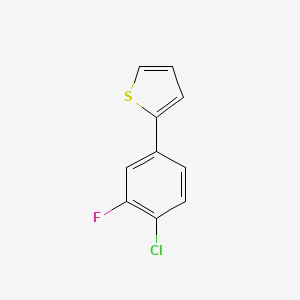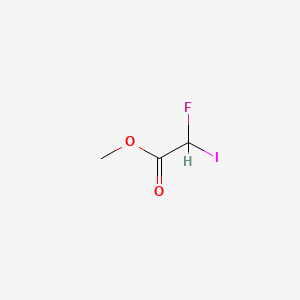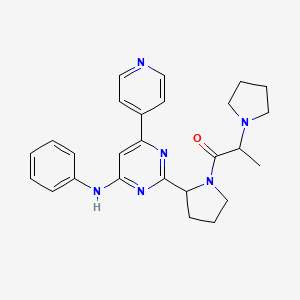
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrimidine core substituted with phenylamino and pyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution reactions: Introduction of the phenylamino and pyridinyl groups can be done via nucleophilic substitution reactions.
Cyclization: Formation of the pyrrolidine rings might involve cyclization reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening for catalysts, solvents, and reaction temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)ethanone
- 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)butan-1-one
Uniqueness
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C26H30N6O |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
1-[2-(4-anilino-6-pyridin-4-ylpyrimidin-2-yl)pyrrolidin-1-yl]-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C26H30N6O/c1-19(31-15-5-6-16-31)26(33)32-17-7-10-23(32)25-29-22(20-11-13-27-14-12-20)18-24(30-25)28-21-8-3-2-4-9-21/h2-4,8-9,11-14,18-19,23H,5-7,10,15-17H2,1H3,(H,28,29,30) |
InChI-Schlüssel |
QYNZWUREGWOSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C2=NC(=CC(=N2)NC3=CC=CC=C3)C4=CC=NC=C4)N5CCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


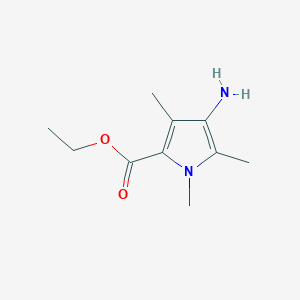
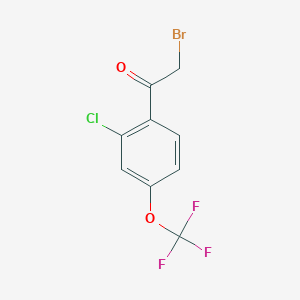
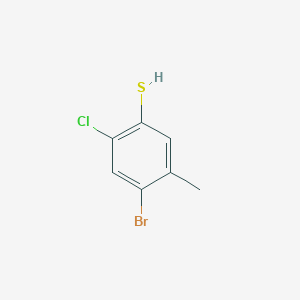
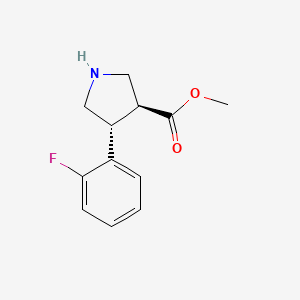
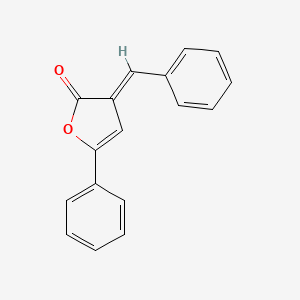


![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylate](/img/structure/B12857675.png)
![1-(2-Mercaptobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12857685.png)

![(S)-5,6-Dimethyl-7-(1-phenylethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12857700.png)
